molecular formula C21H20F3NO5S B570924 Benzo[a]heptalene Acetamide Derivative; CAS No. 123643-51-6

Benzo[a]heptalene Acetamide Derivative;

Cat. No.: B570924
CAS No.: 123643-51-6
M. Wt: 455.448
InChI Key: GNDJEEOMNARHHQ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[a]heptalene Acetamide Derivative; is a complex organic compound with a unique structure that includes methoxy, methyloxy, hydroxy, trifluoroacetylamino, and methylthio functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[a]heptalene Acetamide Derivative; involves multiple steps, including the introduction of methoxy, methyloxy, and trifluoroacetylamino groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzo[a]heptalene Acetamide Derivative; can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The trifluoroacetylamino group can be reduced to an amine.

    Substitution: The methoxy and methyloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the trifluoroacetylamino group may produce an amine.

Scientific Research Applications

Benzo[a]heptalene Acetamide Derivative; has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzo[a]heptalene Acetamide Derivative; involves its interaction with specific molecular targets and pathways. The trifluoroacetylamino group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to engage in specific interactions that can influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-Methoxy-2-methyloxy-3-hydroxy-7-acetylamino-10-methylthio-6,7-dihydrobenzo[a]heptalen-9(5H)-one
  • Benzo[a]heptalene Acetamide Derivative;

Uniqueness

Benzo[a]heptalene Acetamide Derivative; is unique due to the presence of the trifluoroacetylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.

Properties

IUPAC Name

2,2,2-trifluoro-N-[(7S)-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3NO5S/c1-29-18-15(27)8-10-4-6-13(25-20(28)21(22,23)24)12-9-14(26)16(31-3)7-5-11(12)17(10)19(18)30-2/h5,7-9,13,27H,4,6H2,1-3H3,(H,25,28)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDJEEOMNARHHQ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCC(C3=CC(=O)C(=CC=C3C2=C1OC)SC)NC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2CC[C@@H](C3=CC(=O)C(=CC=C3C2=C1OC)SC)NC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.